PNU-120596

Catalog No.
S539934
CAS No.
501925-31-1
M.F
C13H14ClN3O4
M. Wt
311.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PNU-120596

CAS Number

501925-31-1

Product Name

PNU-120596

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Molecular Formula

C13H14ClN3O4

Molecular Weight

311.72 g/mol

InChI

InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18)

InChI Key

CEIIEALEIHQDBX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, PNU 120596, PNU-120596, PNU120596

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl

The exact mass of the compound 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is 311.0673 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216666. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PNU-120596 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial in cognitive processes. It is classified as a Type II PAM, a critical distinction for procurement decisions. Unlike direct agonists, PNU-120596 has no intrinsic activity but significantly enhances the receptor's response to agonists like acetylcholine or choline. Its defining Type II characteristic is the profound reduction of receptor desensitization, which allows for sustained receptor activation—a feature that fundamentally alters experimental outcomes compared to other modulation methods. [REFS-1, REFS-2]

Substituting PNU-120596 with other α7 modulators based on target name alone can lead to failed experiments. The primary differentiator is its Type II mechanism. Type I PAMs (e.g., NS-1738) increase agonist potency but have minimal effect on the receptor's rapid desensitization kinetics. In contrast, PNU-120596 fundamentally changes the channel's gating properties, dramatically prolonging the mean open time and preventing the rapid desensitization that normally terminates the signal. [REFS-1, REFS-2] This distinction is critical: assays designed for sustained calcium influx or prolonged depolarization will yield entirely different, often opposite, results if a Type I PAM or a rapidly desensitizing partial agonist (e.g., GTS-21) is used instead. Furthermore, PNU-120596 can reactivate already desensitized receptors, a capability not shared by Type I modulators. [3]

Potentiation Efficacy: Sub-Micromolar Potency for Agonist Enhancement

PNU-120596 demonstrates potent, sub-micromolar efficacy in enhancing agonist-evoked responses. In cell-based calcium flux assays using human α7 nAChRs, it potentiates the signal with an EC50 of 216 nM. [1] This is comparable in potency to other Type II PAMs like TQS (EC50 ≈ 200 nM) but significantly more potent than the archetypal Type I PAM, NS-1738 (EC50 = 3.4 µM). [REFS-2, REFS-3] This high potency allows for the use of lower concentrations, minimizing potential off-target effects and reducing material consumption in screening campaigns.

Evidence DimensionPotentiation of Agonist Response (EC50)
Target Compound Data216 nM (0.216 µM)
Comparator Or BaselineNS-1738 (Type I PAM): 3,400 nM (3.4 µM)
Quantified Difference~15.7-fold more potent than NS-1738
ConditionsHuman α7 nAChR expressed in SH-EP1 cells (calcium flux) or oocytes.

Higher potency reduces the amount of compound needed per experiment, lowering costs and minimizing the risk of confounding off-target effects.

Mechanism of Action: Unique Ability to Reverse Receptor Desensitization

A defining, procurement-critical feature of PNU-120596 is its ability to not only prevent but also reverse agonist-induced desensitization. When applied to α7 nAChRs already desensitized by an agonist like acetylcholine, PNU-120596 induces rapid channel opening and recovery of the current. [1] In stark contrast, a Type I PAM like NS-1738, when co-applied to desensitized receptors, has little to no effect on recovering the signal. [1] This functional difference is crucial for experimental designs where sustained receptor activity is required or where ambient levels of endogenous agonists (like choline in culture media) could pre-desensitize receptors before the experiment begins.

Evidence DimensionRecovery from Agonist-Induced Desensitization
Target Compound DataCauses rapid channel opening and current recovery when applied to desensitized receptors.
Comparator Or BaselineNS-1738 (Type I PAM): Little to no effect on recovering current from desensitized receptors.
Quantified DifferenceQualitatively different mechanism; PNU-120596 actively reverses desensitization whereas NS-1738 does not.
ConditionsWhole-cell patch clamp on cells expressing α7 nAChRs, pre-desensitized with acetylcholine.

This unique mechanism ensures reliable and reproducible receptor activation, even in systems with baseline agonist tone, preventing failed experiments due to silent receptor desensitization.

Solubility and Handling: Favorable Solubility in Standard Laboratory Solvents

PNU-120596 exhibits excellent solubility in Dimethyl Sulfoxide (DMSO), a standard solvent for preparing stock solutions in biological research. Technical datasheets consistently report solubility levels of 20 mg/mL to 100 mg/mL in DMSO. [REFS-1, REFS-2, REFS-3] This allows for the preparation of highly concentrated, stable stock solutions, simplifying serial dilutions and reducing the final concentration of DMSO in aqueous experimental buffers, which can be critical for minimizing solvent-induced artifacts in sensitive assays. The compound is a crystalline solid at room temperature, ensuring stability during shipping and storage.

Evidence DimensionSolubility in DMSO
Target Compound Data20–100 mg/mL
Comparator Or BaselineStandard laboratory requirement for high-concentration stock solutions.
Quantified DifferenceMeets or exceeds typical requirements for cell-based and in vivo studies.
ConditionsRoom temperature.

High solubility in DMSO simplifies stock solution preparation and minimizes the final solvent concentration in assays, improving experimental reliability and ease of use.

In Vivo Efficacy: Reverses Cognitive Deficits in Preclinical Models

PNU-120596 demonstrates functional efficacy in vivo, a key requirement for translational research. In a rat model where cognitive deficits relevant to schizophrenia are induced by sub-chronic phencyclidine (PCP), a single 10 mg/kg dose of PNU-120596 significantly reversed the deficit in the extra-dimensional shift (EDS) phase of the attentional set-shifting task (p < 0.001 vs. vehicle). [1] This contrasts with partial agonists like GTS-21, which have shown mixed results and failed to improve cognition in some clinical trials for schizophrenia. [2] The robust effect of PNU-120596 in this demanding cognitive task highlights its potential as a tool for probing procognitive mechanisms, justifying its selection over compounds with less clear in vivo efficacy.

Evidence DimensionReversal of PCP-induced cognitive deficit (attentional set-shifting task)
Target Compound DataSignificantly improved performance (p < 0.001 vs. vehicle).
Comparator Or BaselineGTS-21 (DMXB-A): Failed to show cognitive improvement in some human clinical trials for schizophrenia.
Quantified DifferenceDemonstrates clear, statistically significant efficacy in a validated preclinical model where clinical alternatives have faltered.
ConditionsSub-chronic PCP-treated female rats, 10 mg/kg s.c. PNU-120596.

Demonstrated in vivo efficacy in a challenging, disease-relevant cognitive model provides confidence in its utility for translational studies, unlike alternatives with a history of clinical failure.

Electrophysiology Studies Requiring Sustained Receptor Activation

For patch-clamp or oocyte recording experiments where the goal is to study sustained α7 nAChR currents, PNU-120596 is the appropriate tool. Its unique ability to eliminate rapid desensitization allows for the stable measurement of agonist-evoked currents over seconds, rather than milliseconds, enabling detailed characterization of channel properties that would be impossible with agonists alone or with Type I PAMs. [1]

High-Throughput Screening (HTS) for α7 Agonists or Antagonists

In cell-based HTS assays (e.g., FLIPR) that rely on calcium influx, the rapid desensitization of α7 nAChR often results in a very small signal window. By co-applying PNU-120596, the agonist-induced signal is both potentiated and prolonged, dramatically increasing the assay's signal-to-background ratio and Z-factor. This makes it an essential tool for reliably identifying both novel agonists and antagonists. [2]

In Vivo Models of Cognitive Impairment

For researchers investigating the role of α7 nAChR in cognition and seeking to pharmacologically rescue deficits, PNU-120596 is a validated tool. Its proven ability to cross the blood-brain barrier and reverse cognitive deficits in demanding behavioral tasks, such as the PCP-induced deficit in attentional set-shifting, makes it a reliable choice for in vivo proof-of-concept studies. [3]

Investigating Synaptic Plasticity and Network Activity

When studying the role of α7 nAChRs on GABAergic interneurons and their impact on hippocampal network oscillations, PNU-120596 is used to amplify the effects of endogenous acetylcholine. Its application increases the frequency of GABAergic postsynaptic currents, providing a method to probe the receptor's role in modulating circuit-level activity relevant to learning and memory. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

311.0672836 Da

Monoisotopic Mass

311.0672836 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9EZT3PTH2J

Wikipedia

PNU-120,596

Dates

Last modified: 08-15-2023
1: Marotta CB, Lester HA, Dougherty DA. An Unaltered Orthosteric Site and a Network of Long-Range Allosteric Interactions for PNU-120596 in α7 Nicotinic Acetylcholine Receptors. Chem Biol. 2015 Aug 20;22(8):1063-73. doi: 10.1016/j.chembiol.2015.06.018. Epub 2015 Jul 23. PubMed PMID: 26211363; PubMed Central PMCID: PMC4547686.
2: Szabo AK, Pesti K, Mike A, Vizi ES. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors. Neuropharmacology. 2014 Jun;81:42-54. doi: 10.1016/j.neuropharm.2014.01.033. Epub 2014 Jan 31. PubMed PMID: 24486377.
3: Kalappa BI, Uteshev VV. The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels. Eur J Pharmacol. 2013 Oct 15;718(1-3):226-34. doi: 10.1016/j.ejphar.2013.08.027. Epub 2013 Sep 11. PubMed PMID: 24036349; PubMed Central PMCID: PMC3839061.
4: Callahan PM, Hutchings EJ, Kille NJ, Chapman JM, Terry AV Jr. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates. Neuropharmacology. 2013 Apr;67:201-12. doi: 10.1016/j.neuropharm.2012.10.019. Epub 2012 Nov 17. PubMed PMID: 23168113; PubMed Central PMCID: PMC3562411.
5: Munro G, Hansen R, Erichsen H, Timmermann D, Christensen J, Hansen H. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat. Br J Pharmacol. 2012 Sep;167(2):421-35. doi: 10.1111/j.1476-5381.2012.02003.x. PubMed PMID: 22536953; PubMed Central PMCID: PMC3481048.
6: Uteshev VV. Somatic integration of single ion channel responses of α7 nicotinic acetylcholine receptors enhanced by PNU-120596. PLoS One. 2012;7(3):e32951. doi: 10.1371/journal.pone.0032951. Epub 2012 Mar 30. PubMed PMID: 22479351; PubMed Central PMCID: PMC3316542.
7: Li H, Zhang ZZ, Zhan J, He XH, Song XM, Wang YL. Protective effect of PNU-120596, a selective alpha7 nicotinic acetylcholine receptor-positive allosteric modulator, on myocardial ischemia-reperfusion injury in rats. J Cardiovasc Pharmacol. 2012 Jun;59(6):507-13. doi: 10.1097/FJC.0b013e31824c86c3. PubMed PMID: 22343370.
8: McLean SL, Idris NF, Grayson B, Gendle DF, Mackie C, Lesage AS, Pemberton DJ, Neill JC. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats. J Psychopharmacol. 2012 Sep;26(9):1265-70. doi: 10.1177/0269881111431747. Epub 2011 Dec 18. PubMed PMID: 22182741.
9: Williams DK, Wang J, Papke RL. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states. Mol Pharmacol. 2011 Dec;80(6):1013-32. doi: 10.1124/mol.111.074302. Epub 2011 Sep 1. PubMed PMID: 21885620; PubMed Central PMCID: PMC3228536.
10: Kalappa BI, Gusev AG, Uteshev VV. Activation of functional α7-containing nAChRs in hippocampal CA1 pyramidal neurons by physiological levels of choline in the presence of PNU-120596. PLoS One. 2010 Nov 12;5(11):e13964. doi: 10.1371/journal.pone.0013964. PubMed PMID: 21103043; PubMed Central PMCID: PMC2980465.
11: Gusev AG, Uteshev VV. Physiological concentrations of choline activate native alpha7-containing nicotinic acetylcholine receptors in the presence of PNU-120596 [1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea]. J Pharmacol Exp Ther. 2010 Feb;332(2):588-98. doi: 10.1124/jpet.109.162099. Epub 2009 Nov 18. PubMed PMID: 19923442; PubMed Central PMCID: PMC2812114.
12: Livingstone PD, Dickinson JA, Srinivasan J, Kew JN, Wonnacott S. Glutamate-dopamine crosstalk in the rat prefrontal cortex is modulated by Alpha7 nicotinic receptors and potentiated by PNU-120596. J Mol Neurosci. 2010 Jan;40(1-2):172-6. doi: 10.1007/s12031-009-9232-5. Epub 2009 Aug 18. PubMed PMID: 19688191.
13: Barron SC, McLaughlin JT, See JA, Richards VL, Rosenberg RL. An allosteric modulator of alpha7 nicotinic receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596), causes conformational changes in the extracellular ligand binding domain similar to those caused by acetylcholine. Mol Pharmacol. 2009 Aug;76(2):253-63. doi: 10.1124/mol.109.056226. Epub 2009 May 1. PubMed PMID: 19411608; PubMed Central PMCID: PMC2713121.

Explore Compound Types